molecular formula C5H4ClF2NO B3011976 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole CAS No. 2167417-04-9

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole

Cat. No.: B3011976
CAS No.: 2167417-04-9
M. Wt: 167.54
InChI Key: UWTDBUGFKAPQRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole (CAS: 2167417-04-9) is a heterocyclic compound with the molecular formula C₅H₄ClF₂NO. Its structure consists of an isoxazole ring substituted with a chloromethyl group at position 5 and a difluoromethyl group at position 3 (Fig. 1). The difluoromethyl group introduces electronegativity and lipophilicity, while the chloromethyl moiety provides reactivity for further functionalization.


Fig. 1: Structure of this compound

Properties

IUPAC Name

5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF2NO/c6-2-3-1-4(5(7)8)9-10-3/h1,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTDBUGFKAPQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167417-04-9
Record name 5-(chloromethyl)-3-(difluoromethyl)-1,2-oxazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole typically involves the difluoromethylation of heterocycles via a radical process . This method is advantageous due to its ability to functionalize diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar principles to laboratory synthesis. The scalability of these methods is crucial for commercial applications, and ongoing research aims to optimize reaction conditions and improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The reaction conditions are typically optimized to achieve high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while radical reactions can lead to the formation of complex fluorinated compounds .

Scientific Research Applications

Structural Characteristics

The compound features a five-membered oxazole ring with substituents that impart distinct chemical properties:

  • Chloromethyl Group (-CH₂Cl)
  • Difluoromethyl Group (-CF₂H)

These groups contribute to the compound's reactivity profile, allowing it to participate in various chemical reactions.

Medicinal Chemistry

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole serves as a critical intermediate in drug discovery and development. Its structure allows for interactions with biological targets, potentially leading to the design of novel pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by modulating enzyme activity associated with tumor growth. For instance, modifications to the oxazole core can significantly impact binding affinities towards specific cancer-related targets.

Agrochemicals

The compound's reactivity makes it suitable for developing agrochemical agents. Its ability to interact with biological systems suggests potential applications in designing pesticides or herbicides that target specific biochemical pathways in pests or plants.

Material Science

This compound is being explored for its utility in synthesizing advanced materials. The unique properties conferred by its halogenated substituents enhance material stability and performance in various applications.

Comparative Analysis with Analogous Compounds

Compound NameKey FeaturesPotential Applications
3-(Chloromethyl)-5-(trifluoromethyl)-1,2-oxazoleContains a trifluoromethyl groupPharmaceutical intermediates
3-(Bromomethyl)-5-(difluoromethyl)-1,2-oxazoleContains a bromomethyl groupAgrochemicals
3-(Chloromethyl)-5-(fluoromethyl)-1,2-oxazoleContains a fluoromethyl groupMaterial science

The uniqueness of this compound lies in its combination of both chloromethyl and difluoromethyl groups, which enhances its utility compared to similar compounds.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole C₅H₄ClF₂NO ClCH₂ (5), CHF₂ (3) 193.56 High electronegativity from F; reactive ClCH₂ for alkylation
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole C₁₀H₇Cl₂NO ClCH₂ (5), 4-Cl-C₆H₄ (3) 228.08 Bulky aryl group enhances π-π interactions; dual Cl substituents
5-(Chloromethyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole C₁₀H₆ClF₃N₂O ClCH₂ (5), 3-CF₃-C₆H₄ (3) 262.62 Oxadiazole ring increases stability; CF₃ enhances electron withdrawal
5-[Chloro(difluoro)methyl]-1,2-oxazole C₄H₂ClF₂NO ClF₂C (5) 161.52 Difluorochloromethyl group; compact structure with high reactivity

Key Observations :

  • The target compound’s difluoromethyl group (CHF₂) balances electronegativity and steric demands, unlike the bulkier aryl substituents in analogs (e.g., 4-chlorophenyl) .

Biological Activity

5-(Chloromethyl)-3-(difluoromethyl)-1,2-oxazole is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H4_4ClF2_2NO
  • Molecular Weight : 167.54 g/mol
  • Structure : The compound contains a chloromethyl group and a difluoromethyl group attached to an oxazole ring, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoromethyl group enhances binding affinity to various enzymes and receptors, potentially leading to diverse pharmacological effects.

Research indicates that the compound may act as an agonist for certain receptors involved in inflammatory responses, similar to other oxazole derivatives . This suggests potential applications in treating conditions related to inflammation and other pathologies.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including this compound. In particular:

  • In vitro Studies : The compound has shown significant antifungal activity against various pathogens. For example, derivatives with similar structures demonstrated IC50_{50} values ranging from 4.34 to 77.41 μg/mL against fungi like Fusarium solani and Botrytis cinerea.
CompoundPathogenIC50_{50} (μg/mL)
5aFusarium solani4.34
5bBotrytis cinerea19.92
ControlHymexazol38.92

These results suggest that modifications in the chemical structure can enhance antifungal potency.

Anti-inflammatory Potential

The compound's mechanism also points towards anti-inflammatory effects. Research indicates that oxazole derivatives can inhibit pathways involved in inflammation, which could be beneficial in conditions such as asthma and sepsis .

Case Studies

  • Oxazole Derivatives in Inflammation : A study demonstrated that certain oxazole derivatives significantly reduced inflammatory responses in animal models of colitis and peritonitis, suggesting therapeutic potential for gastrointestinal disorders .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to targets involved in the inflammatory response, indicating a strong potential for drug development aimed at inflammatory diseases .

Future Research Directions

Given the promising biological activities observed, further research is warranted to explore:

  • Pharmacokinetics and Toxicology : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
  • Clinical Applications : Investigating its efficacy in clinical settings for treating fungal infections and inflammatory diseases.
  • Synthesis of Analogues : Developing new analogues with modified structures to enhance potency and reduce toxicity.

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